Cas no 847182-88-1 (2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile)

2-[3-(3,4-Dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile is a synthetic organic compound featuring a chromene (benzopyran) core substituted with a dimethoxyphenyl group at the 3-position and an oxyacetonitrile moiety at the 7-position. This structure imparts potential utility in medicinal chemistry and materials science due to its electron-rich aromatic system and reactive nitrile functionality. The dimethoxy groups enhance solubility and may influence binding interactions in biological systems, while the oxyacetonitrile side chain offers a versatile handle for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate for developing pharmaceuticals, agrochemicals, or functional materials requiring tailored chromophore properties.
2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile structure
847182-88-1 structure
商品名:2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile
CAS番号:847182-88-1
MF:C19H15NO5
メガワット:337.326105356216
CID:5420633
PubChem ID:4894218

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile
    • 2-{3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yloxy}acetonitrile
    • インチ: 1S/C19H15NO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,8H2,1-2H3
    • InChIKey: FSSISQQLLXWUSL-UHFFFAOYSA-N
    • ほほえんだ: C(#N)COC1=CC=C2C(=C1)OC=C(C1=CC=C(OC)C(OC)=C1)C2=O

計算された属性

  • せいみつぶんしりょう: 337.09502258g/mol
  • どういたいしつりょう: 337.09502258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 565
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 77.8Ų

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-2703-2μmol
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
847182-88-1
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-2703-20μmol
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
847182-88-1
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-2703-3mg
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
847182-88-1
3mg
$63.0 2023-09-11
Life Chemicals
F3385-2703-15mg
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
847182-88-1
15mg
$89.0 2023-09-11
Life Chemicals
F3385-2703-40mg
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
847182-88-1
40mg
$140.0 2023-09-11
Life Chemicals
F3385-2703-10μmol
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
847182-88-1
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-2703-50mg
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
847182-88-1
50mg
$160.0 2023-09-11
Life Chemicals
F3385-2703-5mg
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
847182-88-1
5mg
$69.0 2023-09-11
Life Chemicals
F3385-2703-25mg
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
847182-88-1
25mg
$109.0 2023-09-11
Life Chemicals
F3385-2703-30mg
2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
847182-88-1
30mg
$119.0 2023-09-11

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile 関連文献

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrileに関する追加情報

Professional Introduction to 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile (CAS No. 847182-88-1)

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile, with the CAS number 847182-88-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities and structural versatility. The presence of functional groups such as the nitrile and ether moieties in its molecular structure imparts unique reactivity and potential applications in drug discovery and material science.

The chromen core of this molecule, specifically the 4-oxochromen scaffold, is a privileged structure that has been extensively studied for its pharmacological properties. Chromen derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. These properties make them valuable candidates for developing novel therapeutic agents. The 3,4-dimethoxyphenyl substituent further enhances the compound's potential by introducing methoxy groups, which can influence both its electronic properties and biological interactions.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The nitrile group in 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile provides a versatile handle for further functionalization through reactions such as hydrolysis or reduction, allowing for the creation of more complex derivatives with tailored properties. This flexibility makes it an attractive intermediate in synthetic chemistry.

One of the most compelling aspects of this compound is its potential application in the development of anticancer agents. Chromen derivatives have shown promise in disrupting cancer cell proliferation and inducing apoptosis. The methoxy groups on the aromatic ring can modulate electron density, influencing binding affinity to biological targets. Additionally, the nitrile group can serve as a site for covalent bonding with biomolecules, facilitating the design of targeted therapies.

Recent studies have highlighted the importance of natural product-inspired scaffolds in drug discovery. The chromen core is inspired by natural products such as flavonoids, which are known for their therapeutic benefits. By incorporating structural elements from these natural compounds, synthetic chemists can leverage their biological activity while also exploring new chemical space. 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile exemplifies this approach by combining a chromen backbone with aromatic and heterocyclic moieties that enhance its pharmacological potential.

The synthesis of this compound involves multi-step organic transformations that showcase advanced synthetic methodologies. Key steps include condensation reactions to form the chromen core, followed by functional group interconversions to introduce the nitrile and ether moieties. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.

In addition to its pharmaceutical applications, 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile has potential uses in material science. The unique electronic properties of chromen derivatives make them suitable candidates for organic semiconductors and optoelectronic materials. The presence of conjugated systems and electron-withdrawing groups can influence charge transport properties, making this compound a candidate for applications in flexible electronics and photovoltaic devices.

The growing interest in green chemistry has also influenced research into this compound. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce environmental impact. This includes exploring catalytic methods and solvent-free reactions that align with principles of sustainable chemistry.

The biological evaluation of 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile has revealed promising results in preclinical studies. Initial assays have shown activity against various enzymes and receptors implicated in diseases such as cancer and inflammation. These findings warrant further investigation into its mechanism of action and potential therapeutic applications.

In conclusion, 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile (CAS No. 847182-88-1) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features and biological activities make it an attractive candidate for drug discovery and advanced material applications. As research continues to uncover new synthetic methods and biological functions, this compound is poised to play a crucial role in addressing some of today's most pressing scientific challenges.

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